

Minimizing off-target binding of [11C]GSK931145

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Compound of Interest

Compound Name: GSK931145

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Technical Support Center: [11C]GSK931145

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [11C]GSK931145, a positron emission tomography (PET) ligand for the glycine transporter type 1 (GlyT-1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly minimizing off-target binding, during experimental procedures.

Troubleshooting Guide: Minimizing Off-Target Binding

High off-target or non-specific binding can obscure the specific signal from GlyT-1, leading to inaccurate quantification and interpretation of PET imaging studies. The following guide provides potential causes and solutions for minimizing off-target binding of [11C]GSK931145.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
High background signal across the brain	Lipophilicity of the tracer: [11C]GSK931145 has a logD of 2.53, which, while enabling blood-brain barrier penetration, can contribute to non-specific binding to lipid-rich tissues like myelin.[1][2]	1. Optimize uptake time: Allow sufficient time for the tracer to distribute and for non-specific binding to wash out from tissues before image acquisition. 2. Blocking studies: Perform a baseline scan and a second scan after administering a saturating dose of a non-radioactive GlyT-1 inhibitor (e.g., GSK1018921) to determine the level of non-displaceable binding.[3][4] 3. Advanced data analysis: Employ kinetic modeling that can differentiate between specific and non-specific binding compartments.
Unexpectedly high signal in regions with low GlyT-1 density	Off-target binding to other receptors or transporters: While GSK931145 is highly selective for GlyT-1 over GlyT-2, interactions with other molecular targets cannot be entirely ruled out.[1][2]	1. In vitro autoradiography: Characterize the binding of [11C]GSK931145 on brain tissue sections from relevant species to identify regions of high non-specific binding. 2. Competition binding assays: Test the affinity of GSK931145 against a panel of other relevant CNS receptors and transporters.
Poor test-retest reproducibility	Variability in non-specific binding: Fluctuations in physiological conditions or experimental procedures can impact the level of non-specific binding between scans. In	1. Standardize experimental conditions: Ensure consistent subject preparation (e.g., fasting), anesthesia, and tracer administration protocols. 2. Use a pseudo-reference tissue



humans, test-retest variability for total distribution volume (VT) was high (29-38%).[3] model: This approach can improve test-retest reproducibility of the binding potential (BPND) to 16-23%.[3]

Contamination from meningeal or sinus signal

Proximity of GlyT-1 rich regions to areas with high non-specific uptake: Off-target binding in the meninges and sinuses can "spill-in" to adjacent brain regions, artificially inflating the signal.[5]

1. Image correction
techniques: Apply partial
volume correction (PVC)
algorithms to minimize spillover effects from neighboring
tissues.[7] 2. Mask erosion:
Erode the region of interest
(ROI) mask to exclude voxels
on the border that are most
likely to be contaminated by
meningeal signal.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of [11C]GSK931145 and its relevance?

A1: [11C]**GSK931145** is a selective radioligand for the glycine transporter type 1 (GlyT-1).[1][9] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission at N-methyl-D-aspartate (NMDA) receptors.[2] As impaired NMDA receptor function is implicated in schizophrenia, GlyT-1 is a key target for drug development in this and other neuropsychiatric disorders.[1][2]

Q2: What is the binding selectivity of **GSK931145**?

A2: **GSK931145** is highly selective for GlyT-1 over GlyT-2. The pIC50 (-logIC50) values are 8.4 for GlyT-1 and 4.6 for GlyT-2.[1][2]

Q3: How can I quantify the specific binding of [11C]GSK931145 in my PET study?

A3: To quantify specific binding, a blocking study is recommended. This involves two PET scans: a baseline scan with [11C]**GSK931145** alone and a second scan where a non-radioactive GlyT-1 inhibitor, such as GSK1018921, is administered before the radiotracer.[1]



The difference in tracer uptake between the two scans represents the specific binding to GlyT-1.

Q4: What are the expected brain regions with high uptake of [11C]GSK931145?

A4: [11C]**GSK931145** shows a heterogeneous uptake pattern in the brain, which is consistent with the known distribution of GlyT-1. The highest uptake is typically observed in the midbrain, thalamus, and cerebellum.[3][4]

Q5: Are there species differences to consider when using [11C]GSK931145?

A5: Yes, significant differences have been observed between primates and humans. While the brain distribution and binding potential values are similar, the plasma free fraction is much lower in humans (0.8%) compared to primates (8%), and brain delivery (K1) is also lower in humans.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for [11C]**GSK931145** from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Physicochemical Properties

Parameter	Value	Reference
plC50 for GlyT-1	8.4	[1][2]
pIC50 for GlyT-2	4.6	[1][2]
pKi in rat cortex	8.97	[1][2]
logD	2.53	[1][2]

Table 2: Biodistribution of [11C]GSK931145 in Humans (Mean Residence Time in hours)



Organ	Residence Time (h)
Liver	0.138
Lungs	0.026
Kidneys	0.024
Intestines	Not specified
Brain	Not specified
-	

Data derived from whole-body PET scans in healthy human volunteers. The primary route of clearance is intestinal, with no urinary excretion observed. The liver is the organ with the highest radiation-absorbed dose.[10][11]

Experimental Protocols

Protocol 1: In Vivo Blocking Study to Determine Specific Binding

Objective: To quantify the specific binding of [11C]GSK931145 to GlyT-1 in the brain.

Materials:

- [11C]GSK931145 radiotracer
- GlyT-1 inhibitor (e.g., GSK1018921)
- PET/CT or PET/MR scanner
- Anesthetized research subject (animal or human)
- Arterial line for blood sampling (optional, for full kinetic modeling)

Procedure:

 Baseline Scan: a. Anesthetize the subject and position them in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus injection of



[11C]**GSK931145** intravenously. d. Acquire dynamic PET data for 90-120 minutes. e. If using arterial input function, collect arterial blood samples throughout the scan to measure plasma radioactivity and metabolite levels.

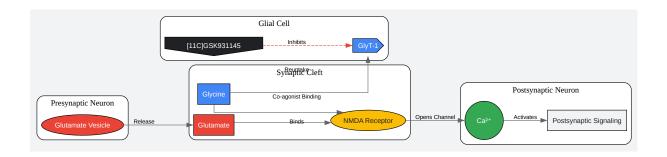
Blocking Scan: a. On a separate day, or after sufficient decay of radioactivity, prepare the same subject for a second scan. b. Pre-treat the subject with an intravenous injection of a GlyT-1 inhibitor (e.g., GSK1018921) at a dose sufficient to saturate the transporters. The timing of pre-treatment should be based on the pharmacokinetics of the blocking agent. c. Administer a bolus injection of [11C]GSK931145. d. Acquire and reconstruct dynamic PET data as in the baseline scan.

Data Analysis:

- Draw regions of interest (ROIs) on the brain images for both scans.
- Generate time-activity curves (TACs) for each ROI.
- The TACs from the blocking scan represent the non-displaceable binding.
- Calculate the specific binding, often expressed as the binding potential (BPND), using an appropriate kinetic model (e.g., two-tissue compartmental model or a reference tissue model).

Visualizations

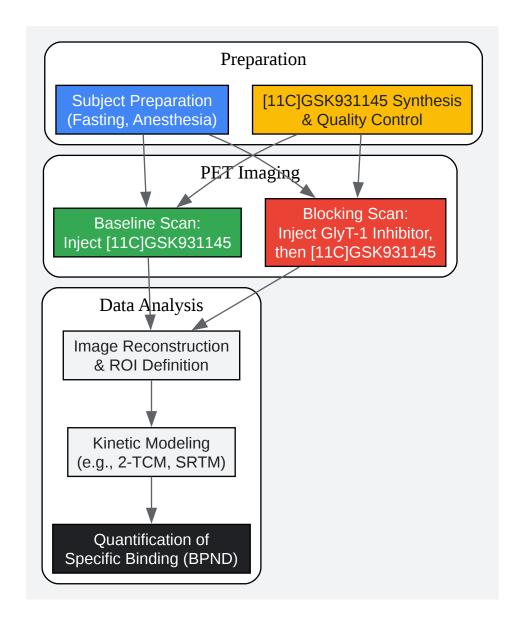




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Caption: Role of GlyT-1 in glutamatergic neurotransmission and its inhibition by [11C]GSK931145.

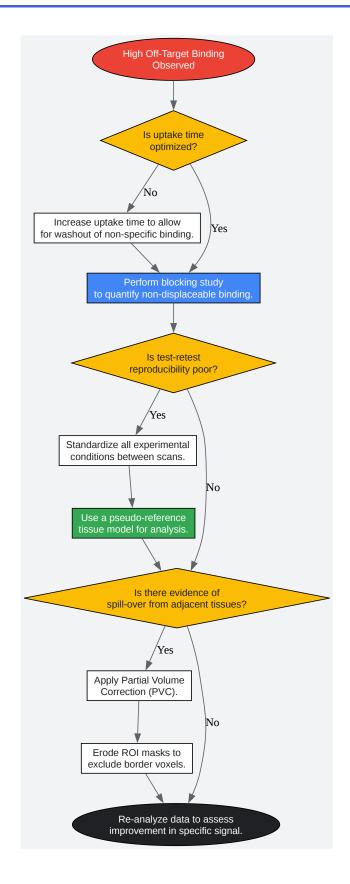




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Caption: Workflow for a [11C] **GSK931145** PET blocking study.





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Caption: Decision tree for troubleshooting high off-target binding of [11C]GSK931145.



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